An In-depth Technical Guide to 3-Cyanopropyltrichlorosilane (CAS: 1071-27-8)
An In-depth Technical Guide to 3-Cyanopropyltrichlorosilane (CAS: 1071-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyanopropyltrichlorosilane (CPTCS), a versatile organosilane reagent with significant applications in surface modification, chromatography, and materials science. This document details its chemical and physical properties, outlines experimental protocols for its use, and presents visual representations of its reaction mechanisms and experimental workflows.
Core Chemical and Physical Properties
3-Cyanopropyltrichlorosilane is a colorless to light yellow liquid characterized by its reactive trichlorosilyl group and a polar cyanopropyl tail. This bifunctional nature allows it to act as a coupling agent, bridging inorganic substrates and organic materials. Its key properties are summarized below.
Table 1: Physicochemical Properties of 3-Cyanopropyltrichlorosilane
| Property | Value | Reference(s) |
| CAS Number | 1071-27-8 | [1][2] |
| Molecular Formula | C₄H₆Cl₃NSi | [1][2] |
| Molecular Weight | 202.54 g/mol | [1][2] |
| Appearance | Colorless or yellowish clear liquid | [3] |
| Density | ~1.302 g/cm³ at 20-25°C | [1][3] |
| Boiling Point | 93-94 °C at 8 Torr; 237-238 °C at 1013 hPa | [1][4] |
| Refractive Index | ~1.465 at 20°C | [3][5] |
| Flash Point | 92 °C (closed cup) | [4] |
| Purity | ≥96-98% | [3][4] |
Reaction Mechanism: Surface Modification of Silica
The primary application of 3-Cyanopropyltrichlorosilane is the functionalization of hydroxylated surfaces, most notably silica gel. The trichlorosilyl group is highly reactive towards the silanol groups (Si-OH) present on the silica surface. The reaction proceeds via hydrolysis of the Si-Cl bonds, followed by condensation with the surface silanols to form stable siloxane (Si-O-Si) bonds. This process effectively grafts the cyanopropyl moiety onto the silica surface.
Experimental Protocols
Synthesis of Cyanopropyl-Functionalized Silica Nanoparticles
This protocol is adapted from a sol-gel synthesis approach and is suitable for producing cyanopropyl-functionalized silica nanoparticles for applications such as solid-phase extraction.[3][6] Note that 3-cyanopropyltrichlorosilane is highly reactive with water; all glassware should be oven-dried, and anhydrous solvents should be used where specified.
Materials:
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Silica nanoparticles (or silica gel for chromatography)
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Anhydrous Toluene
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3-Cyanopropyltrichlorosilane (CAS 1071-27-8)
-
Anhydrous Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Vacuum oven
-
Ultrasonic bath
Procedure:
-
Activation of Silica:
-
Suspend 10 g of silica nanoparticles in 100 mL of 1 M HCl.
-
Stir the suspension for 4 hours at room temperature to activate the surface silanol groups.
-
Wash the silica nanoparticles repeatedly with deionized water until the washings are neutral (pH 7).
-
Dry the activated silica in a vacuum oven at 120°C for 12 hours.
-
-
Grafting Reaction:
-
Transfer the dried, activated silica to a round-bottom flask.
-
Add 150 mL of anhydrous toluene to the flask and disperse the silica using an ultrasonic bath for 15 minutes.
-
Slowly add 5 mL of 3-Cyanopropyltrichlorosilane to the suspension under constant stirring.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours under a dry nitrogen atmosphere.
-
-
Washing and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Separate the functionalized silica nanoparticles by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the product sequentially with anhydrous toluene (3 x 50 mL) and anhydrous ethanol (3 x 50 mL) to remove unreacted silane and byproducts.
-
After the final wash, dry the cyanopropyl-functionalized silica nanoparticles in a vacuum oven at 80°C for 8 hours.[3]
-
Application in Dispersive Micro-Solid Phase Extraction (D-µ-SPE)
This protocol outlines the use of the synthesized cyanopropyl-functionalized silica as a sorbent for the extraction of organophosphorus pesticides from aqueous samples.[3]
Procedure:
-
Extraction:
-
Add 50 mg of the synthesized cyanopropyl-functionalized silica nanoparticles to 150 mL of the aqueous sample in a beaker.
-
Agitate the mixture on an orbital shaker at 250 rpm for 10 minutes to facilitate the adsorption of the analytes onto the sorbent.
-
Centrifuge the solution for 3 minutes at 5000 rpm to pellet the sorbent. Discard the supernatant.
-
-
Desorption:
-
Transfer the sorbent to a 2 mL microcentrifuge tube.
-
Add 150 µL of a suitable desorption solvent (e.g., dichloromethane).
-
Sonicate for 3 minutes to desorb the analytes from the silica surface.
-
Centrifuge to separate the sorbent, and collect the supernatant containing the concentrated analytes for subsequent analysis (e.g., by HPLC).
-
Experimental Workflow and Applications
The primary utility of cyanopropyl-functionalized silica lies in its unique chromatographic properties. The cyano group provides moderate polarity, allowing the material to be used in both normal-phase and reversed-phase chromatography.[7]
-
Normal Phase Chromatography: It acts as a less retentive polar stationary phase compared to bare silica.
-
Reversed-Phase Chromatography: It serves as a less hydrophobic stationary phase than traditional C8 or C18 columns, offering different selectivity.[7]
-
Solid-Phase Extraction (SPE): It is effective for extracting a wide range of analytes, from polar to non-polar, from various matrices.[3][8]
The workflow for a typical application, such as dispersive solid-phase extraction, is visualized below.
Safety and Handling
3-Cyanopropyltrichlorosilane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
Table 2: Hazard and Safety Information
| Hazard Category | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[6] | Wear protective gloves, clothing, eye, and face protection.[8] |
| Reactivity | Reacts violently with water, moisture, and protic solvents, liberating hydrogen chloride gas.[5] | Store in a cool, dry, well-ventilated place away from moisture. Handle under an inert atmosphere (e.g., nitrogen).[2] |
| Flammability | Combustible liquid.[6] | Keep away from heat, sparks, and open flames. |
| Toxicity | May cause respiratory irritation. Harmful if swallowed.[9] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
In case of exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
